Electron Mobility vs. NTCDA in Bottom‑Contact OFETs
PTCDA exhibits lower pristine thin‑film electron mobility than its smaller analog NTCDA, a critical performance/processability trade‑off that must be accounted for in transistor design [1].
| Evidence Dimension | Field‑effect electron mobility (μFET) |
|---|---|
| Target Compound Data | ∼10⁻⁴ cm² V⁻¹ s⁻¹ (PTCDA thin‑film FET) |
| Comparator Or Baseline | (1–3)×10⁻³ cm² V⁻¹ s⁻¹ for NTCDA thin‑film FET at Tsub = 55 °C |
| Quantified Difference | NTCDA mobility is 10‑ to 30‑fold higher than PTCDA in pristine films under identical device architecture |
| Conditions | Bottom‑contact FET, SiO₂ dielectric (300 nm), gold electrodes, channel W/L = 250 μm/12 μm, vacuum deposition |
Why This Matters
Procurement decisions must weigh PTCDA's larger perylene core (better environmental stability and π‑stacking) against NTCDA's higher pristine mobility; PTCDA is preferred when long‑term stability or facile processing into heterostructures outweighs the mobility penalty.
- [1] J. G. Laquindanum, H. E. Katz, A. Dodabalapur, A. J. Lovinger, J. Am. Chem. Soc., 1996, 118(45), 11331–11332. DOI: 10.1021/ja962461j. View Source
